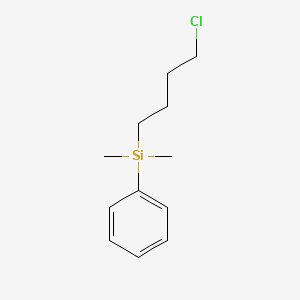

Dimethyl-(4-chlorobutyl)-phenylsilane

Description

BenchChem offers high-quality Dimethyl-(4-chlorobutyl)-phenylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl-(4-chlorobutyl)-phenylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H19ClSi |

|---|---|

Molecular Weight |

226.82 g/mol |

IUPAC Name |

4-chlorobutyl-dimethyl-phenylsilane |

InChI |

InChI=1S/C12H19ClSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |

InChI Key |

POQYCHVPJSZHTI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CCCCCl)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Dimethyl-(4-chlorobutyl)-phenylsilane

Topic: Synthesis and Characterization of Dimethyl-(4-chlorobutyl)-phenylsilane Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Dimethyl-(4-chlorobutyl)-phenylsilane (approximate CAS: 18742-02-4 for similar analogs; specific structure Ph-Si(Me)2-(CH2)4-Cl) is a specialized organosilicon intermediate. It serves as a robust hydrophobic linker in materials science and a protecting group precursor in organic synthesis. Unlike hydrolytically unstable alkoxy-silanes, this compound features a stable Si–C bond, making it ideal for creating permanent surface modifications or stable stationary phases in chromatography.

This guide details the regioselective hydrosilylation route, chosen for its high atom economy and scalability, and provides a secondary Grignard-based protocol for laboratories with restricted access to catalytic noble metals.

Retrosynthetic Analysis & Strategy

The target molecule consists of a central silicon atom bonded to two methyl groups, one phenyl group, and a 4-chlorobutyl chain. The most logical disconnection is at the Si–C(alkyl) bond.

-

Route A (Primary): Hydrosilylation of 4-chloro-1-butene with dimethylphenylsilane. This route uses Pt(0) catalysis to form the anti-Markovnikov product.

-

Route B (Secondary): Nucleophilic substitution using Phenylmagnesium bromide (PhMgBr) on (4-chlorobutyl)dimethylchlorosilane.

Reaction Scheme Visualization

Figure 1: Catalytic cycle for the hydrosilylation synthesis route.

Primary Protocol: Platinum-Catalyzed Hydrosilylation

Rationale: This method avoids the generation of stoichiometric salt waste associated with Grignard reagents and typically offers higher yields (>85%).

Materials & Reagents

| Reagent | Equiv. | Role | CAS No. |

| Dimethylphenylsilane | 1.0 | Silane Source | 766-77-8 |

| 4-Chloro-1-butene | 1.2 | Alkene Substrate | 927-73-1 |

| Karstedt's Catalyst | 0.1 mol% | Catalyst | 68478-92-2 |

| Toluene (Anhydrous) | Solvent | Reaction Medium | 108-88-3 |

Experimental Procedure

Safety Note: Organosilanes can release hydrogen gas upon contact with moisture/bases. Perform all steps under an inert atmosphere (Nitrogen or Argon).

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with Nitrogen.[1][2]

-

Catalyst Activation: Charge the flask with 4-chloro-1-butene (1.2 equiv) and anhydrous Toluene (approx. 5 mL/g of silane). Add Karstedt’s catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution.

-

Expert Tip: Adding the catalyst to the alkene first minimizes catalyst poisoning and prevents homocoupling of the silane.

-

-

Addition: Heat the solution to 60°C . Add Dimethylphenylsilane (1.0 equiv) dropwise via the addition funnel over 30–45 minutes.

-

Observation: The reaction is exothermic. Monitor internal temperature; do not exceed 80°C to prevent isomerization of the alkene.

-

-

Completion: Once addition is complete, stir at 70°C for 2–4 hours. Monitor reaction progress via 1H NMR (disappearance of the Si–H peak at ~4.5 ppm).

-

Workup:

-

Cool to room temperature.[3]

-

Filter through a small pad of silica or Celite to remove Platinum residues (the solution will turn from yellow/brown to clear).

-

Concentrate under reduced pressure to remove Toluene and excess 4-chloro-1-butene.

-

Purification Flowchart

Figure 2: Purification workflow ensuring removal of catalyst and volatiles.

Alternative Protocol: Grignard Substitution

Rationale: Use this route if the specific chlorosilane precursor is available or if Pt catalysis fails due to substrate-specific poisoning.

-

Reagents: Phenylmagnesium bromide (PhMgBr, 3.0 M in ether) and (4-Chlorobutyl)dimethylchlorosilane (CAS 18145-84-1).

-

Procedure:

-

Cool a solution of (4-Chlorobutyl)dimethylchlorosilane (1.0 equiv) in THF to 0°C .

-

Add PhMgBr (1.1 equiv) dropwise. The Si–Cl bond is significantly more electrophilic than the C–Cl bond on the butyl chain, ensuring selectivity.

-

Stir at RT for 2 hours.

-

Quench with saturated NH4Cl. Extract with diethyl ether.

-

Characterization & Quality Control (QC)

Trustworthiness in synthesis relies on rigorous characterization. The following data points confirm the structure.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1H | 7.30 – 7.60 | Multiplet | 5H | Phenyl (Ar-H) |

| 1H | 3.52 | Triplet | 2H | -CH2-Cl |

| 1H | 1.75 | Multiplet | 2H | -CH2-CH2-Cl |

| 1H | 1.45 | Multiplet | 2H | Si-CH2-CH2 - |

| 1H | 0.85 | Multiplet | 2H | Si-CH2 - |

| 1H | 0.30 | Singlet | 6H | Si-(CH3 )2 |

| 13C | ~138, 134, 129, 127 | - | - | Phenyl Carbons |

| 13C | ~45.0 | - | - | -CH2-Cl |

| 13C | -3.0 | - | - | Si-CH3 |

Mass Spectrometry (GC-MS)

-

Molecular Ion: Look for M+ peak (approx. 226/228 m/z due to 35Cl/37Cl isotope pattern).

-

Fragmentation: Characteristic loss of methyl (M-15) and phenyl (M-77) groups. A strong peak at m/z 135 (PhMe2Si+) is diagnostic.

Applications & Utility

Why synthesize this specific molecule?

-

HPLC Stationary Phases: The chlorobutyl group allows for nucleophilic substitution with various ligands (e.g., amines, chiral selectors), while the phenyl group provides π-π interaction capability, creating "Mixed-Mode" stationary phases.

-

Surface Modification: Used to silanize glass or silica surfaces. The dimethylphenylsilyl group is bulky and hydrophobic, providing excellent hydrolytic stability compared to trimethylsilyl (TMS) groups.

-

Linker Chemistry: Serves as a stable linker in drug conjugates where a silicon bio-isostere is required to modulate lipophilicity.

References

-

Hydrosilylation Mechanism & Catalysts

- Title: "Hydrosilyl

- Source:Chemical Reviews

-

URL:[Link] (General Reference)

- Title: "Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane)

-

Precursor Information (Dimethylphenylsilane)

-

Precursor Information (4-Chloro-1-butene)

- Title: "4-Chloro-1-butene Properties"

- Source:NIST Chemistry WebBook

-

URL:[Link]

Sources

- 1. DIMETHYLSILANE synthesis - chemicalbook [chemicalbook.com]

- 2. US7655812B2 - Preparation of dimethylchlorosilane - Google Patents [patents.google.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Chlorodimethylphenylsilane | C8H11ClSi | CID 13029 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Health and Safety of Dimethyl-(4-chlorobutyl)-phenylsilane

For Researchers, Scientists, and Drug Development Professionals

The journey of a chemical from laboratory synthesis to potential therapeutic application is paved with critical safety considerations. Dimethyl-(4-chlorobutyl)-phenylsilane, a versatile organosilicon compound, holds promise as a chemical intermediate in various synthetic pathways.[1][2] Its utility, however, necessitates a thorough understanding of its health and safety profile to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides an in-depth analysis of the health and safety considerations for Dimethyl-(4-chlorobutyl)-phenylsilane, offering field-proven insights and actionable protocols for its safe handling, storage, and disposal.

Unveiling the Hazard Profile: A Multifaceted Assessment

Dimethyl-(4-chlorobutyl)-phenylsilane, belonging to the organochlorosilane chemical family, presents a significant hazard profile primarily due to its reactivity and corrosive nature.[1] The Globally Harmonized System (GHS) classification for the closely related compound 4-Phenylbutyldimethylchlorosilane identifies it as a substance that causes severe skin burns and serious eye damage.[1]

1.1. Physicochemical Properties and Reactivity

Understanding the fundamental properties of a compound is the first line of defense in mitigating risk. Dimethyl-(4-chlorobutyl)-phenylsilane is a liquid, likely colorless to pale yellow, with a characteristic odor.[2] A critical aspect of its reactivity is its incompatibility with water, moisture, acids, alcohols, and oxidizing agents.[1] Contact with water or moisture in the air can lead to the liberation of hydrogen chloride, an irritant and corrosive gas.[1] This reaction underscores the importance of handling the compound under inert, dry conditions.

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Chemical Family | Organochlorosilane | [1] |

| Incompatible Materials | Acids, Alcohols, Oxidizing Agents, Water | [1] |

| Hazardous Decomposition Products | Hydrogen chloride, Organic acid vapors | [1] |

1.2. Toxicological Landscape

-

Inhalation: Inhalation of vapors or mists may cause irritation to the respiratory tract, with potential symptoms including coughing, headache, and nausea.[1]

-

Skin Contact: Direct contact can cause severe skin burns.[1]

-

Eye Contact: The compound is classified as causing serious eye damage.[1]

-

Ingestion: While less common in a laboratory setting, ingestion may be harmful.[1]

The corrosive nature of organochlorosilanes is a key toxicological concern. Upon contact with tissue, they can hydrolyze to produce hydrochloric acid, leading to chemical burns.

The Hierarchy of Controls: A Proactive Approach to Safety

A robust safety protocol is not merely a list of rules but a systematic approach to risk mitigation. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Hierarchy of controls for handling Dimethyl-(4-chlorobutyl)-phenylsilane.

2.1. Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source. For Dimethyl-(4-chlorobutyl)-phenylsilane, the following are essential:

-

Chemical Fume Hood: All manipulations of the compound should be performed in a certified chemical fume hood to prevent the inhalation of vapors.[1][3]

-

Glove Box: For reactions requiring a strictly inert atmosphere, a glove box is recommended to exclude moisture.

-

Emergency Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

2.2. Administrative Controls: Standardizing Safe Practices

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed SOPs should be developed for all procedures involving Dimethyl-(4-chlorobutyl)-phenylsilane. These should cover everything from receipt of the chemical to its final disposal.

-

Training: All personnel handling the compound must receive comprehensive training on its hazards, safe handling procedures, and emergency response.

2.3. Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and should never be used as a substitute for engineering and administrative controls.

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1]

-

Eye Protection: Chemical goggles or a face shield are mandatory. Contact lenses should not be worn.[1]

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be worn to prevent skin contact.[1]

-

Respiratory Protection: If engineering controls are insufficient, a NIOSH-certified combination organic vapor/acid gas respirator may be required.[1]

Experimental Protocols: A Step-by-Step Guide to Safety

3.1. Safe Handling and Storage Protocol

-

Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.

-

Storage: Store the compound in a tightly closed container in a well-ventilated, dry area, away from heat, sparks, and open flames.[1][3] It should be stored locked up and away from incompatible materials.[1]

-

Dispensing: All dispensing and weighing operations must be conducted in a chemical fume hood. Use appropriate tools to avoid generating aerosols.

-

Reaction Setup: Reactions should be set up in a fume hood, with appropriate measures to maintain a dry, inert atmosphere (e.g., using a nitrogen or argon blanket).

-

Post-Reaction Workup: Quenching of the reaction and subsequent workup should be performed with caution, considering the potential for unreacted starting material.

-

Hygiene: Wash hands thoroughly with mild soap and water after handling and before leaving the work area.[1]

Caption: A streamlined workflow for the safe handling of Dimethyl-(4-chlorobutyl)-phenylsilane.

3.2. Emergency Response Protocols

In the event of an exposure or spill, a swift and informed response is crucial.

First Aid Measures:

-

Inhalation: Remove the individual to fresh air and keep them at rest in a comfortable breathing position. Seek immediate medical attention.[1][4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1][4]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Spill and Leak Procedures:

-

Evacuate: Evacuate unnecessary personnel from the area.[5]

-

Ventilate: Ensure adequate ventilation. Remove all sources of ignition.[3][4]

-

Containment: Use an absorbent material to collect the spill.[1]

-

Cleanup: Sweep or shovel the absorbent material into an appropriate container for disposal.[1]

-

Decontamination: Clean the spill area thoroughly.

3.3. Waste Disposal

All waste containing Dimethyl-(4-chlorobutyl)-phenylsilane must be treated as hazardous waste. Dispose of the contents and container in accordance with local, state, and federal regulations at a licensed waste disposal facility.[1][5] Avoid release to the environment.[1]

Conclusion: A Culture of Safety

The responsible use of Dimethyl-(4-chlorobutyl)-phenylsilane in research and development hinges on a deeply ingrained culture of safety. By understanding its hazards, implementing a multi-layered approach to risk mitigation, and adhering to established protocols, scientists can harness the synthetic potential of this compound while ensuring a safe and healthy working environment. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with institution-specific safety guidelines and to remain vigilant in their commitment to safety.

References

-

Gelest, Inc. (2014, November 24). 4-PHENYLBUTYLDIMETHYLCHLOROSILANE Safety Data Sheet. [Link]

-

ChemBK. (2024, April 10). Chloro(dimethyl)(4-phenylbutyl)silane. [Link]

-

Gelest, Inc. (2015, January 6). DIMETHYLSILANE Safety Data Sheet. [Link]

-

SDS Manager. Chloro(dimethyl)phenylsilane SDS. [Link]

-

National Center for Biotechnology Information. "Chlorodimethylphenylsilane." PubChem, [Link].

Sources

Fundamental reactivity of the chlorobutyl group in organosilanes

An In-depth Technical Guide to the Fundamental Reactivity of the Chlorobutyl Group in Organosilanes

Introduction

Organosilanes containing a chlorobutyl group represent a versatile and highly valuable class of chemical intermediates. Their unique bifunctional nature, possessing both a reactive carbon-chlorine bond on the alkyl chain and a silicon center that can be tailored with various substituents, makes them pivotal building blocks in materials science, polymer chemistry, and pharmaceutical synthesis.[1][2] These compounds serve as molecular bridges, capable of forming robust linkages between both organic and inorganic materials.[3] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the core reactivity of the chlorobutyl group. It moves beyond simple reaction lists to explain the underlying mechanisms and the rationale behind experimental choices, ensuring a deep and applicable understanding of this important functional group.

The reactivity of a chlorobutyl organosilane can be broadly categorized into two domains: reactions at the silicon center (e.g., hydrolysis of Si-Cl or Si-OR bonds) and reactions involving the chlorobutyl chain.[1][4] This guide focuses exclusively on the latter, detailing the primary transformations of the C-Cl bond that are fundamental to its application in synthesis. We will explore nucleophilic substitution, organometallic transformations, and elimination reactions, providing both mechanistic insights and practical, field-proven protocols.

Nucleophilic Substitution: The Workhorse Reaction

The most common and synthetically useful transformation of the chlorobutyl group is nucleophilic substitution, where the chlorine atom is displaced by a wide variety of nucleophiles. Given that the chlorine is typically at the end of a four-carbon chain (a primary alkyl halide), the reaction overwhelmingly proceeds via a bimolecular (SN2) mechanism.[5]

This mechanistic preference has critical implications for experimental design. The SN2 reaction rate is dependent on the concentration of both the organosilane substrate and the incoming nucleophile.[5] The reaction involves a backside attack on the carbon atom bonded to the chlorine, leading to a pentacoordinate transition state and, theoretically, an inversion of stereochemistry. The choice of solvent is paramount; polar aprotic solvents like DMF, DMSO, or THF are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

dot

Caption: Generalized SN2 mechanism on a chlorobutylsilane.

Key Nucleophilic Displacements

Amination: The reaction with primary or secondary amines is a cornerstone of organosilane chemistry, yielding aminoalkylsilanes that are crucial as coupling agents and for surface modification.[6][7] The reaction typically requires heat and often a non-nucleophilic base to scavenge the HCl produced, driving the equilibrium towards the product.[7]

Azide Substitution: The displacement of chloride by sodium azide is an efficient method for introducing the azido functionality.[8] This reaction is particularly valuable as the resulting azidoalkylsilane is a precursor for "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) or can be reduced to a primary amine. Studies have shown that the reaction with γ-chloropropylsilanes benefits from higher temperatures and longer reaction times, a principle that extends to the chlorobutyl analogue.[8]

| Reaction Type | Nucleophile | Typical Solvent | Temperature (°C) | Yield (%) | Reference |

| Amination | R₂NH | Toluene, Xylene | 80 - 120 | 70 - 95 | [7] |

| Azide Substitution | NaN₃ | DMF | 60 - 100 | >90 | [8] |

| Thiolation | RSH + Base | Ethanol, THF | 25 - 60 | 80 - 95 | N/A |

| Cyanation | NaCN | DMSO | 80 - 130 | 75 - 90 | N/A |

Table 1: Representative Nucleophilic Substitution Reactions and Conditions.

Experimental Protocol: Amination of (4-Chlorobutyl)trimethoxysilane

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (4-chlorobutyl)trimethoxysilane (1 equiv.). Dissolve it in anhydrous toluene (5 mL per 1 mmol of silane).

-

Addition of Amine: Add the secondary amine (e.g., diethylamine, 2.2 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.1 equiv.) to the flask. The excess amine serves as both reactant and solvent, while the triethylamine acts as an HCl scavenger.

-

Reaction: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. A precipitate of triethylamine hydrochloride will form. Filter the mixture and wash the solid with a small amount of dry toluene.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the desired (4-(diethylamino)butyl)trimethoxysilane.

Organometallic Transformations

The C-Cl bond in chlorobutylsilanes provides a handle for forming carbon-metal bonds, which opens up a vast array of carbon-carbon bond-forming reactions.

Grignard Reagent Formation

One of the most powerful applications is the formation of a Grignard reagent.[9][10] Reacting the chlorobutylsilane with magnesium metal in an anhydrous ether solvent, typically THF, converts the electrophilic carbon into a potent nucleophile.[9][11]

Causality in Protocol:

-

Anhydrous Conditions: Grignard reagents are extremely basic and are readily destroyed by protic sources like water.[11] All glassware must be flame-dried, and solvents must be anhydrous.

-

Magnesium Activation: A layer of magnesium oxide can passivate the surface of the magnesium turnings, preventing the reaction from starting.[11] A small crystal of iodine or a few drops of 1,2-dibromoethane are often added to "activate" the surface by exposing fresh magnesium.[11]

-

Solvent Choice: THF is often preferred over diethyl ether due to its higher boiling point, which allows for reactions at more elevated temperatures, and its superior ability to solvate the Grignard reagent.[9][12]

dot

Caption: Workflow for the formation of a Grignard reagent.

Once formed, this organometallic intermediate can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and CO₂, to build more complex molecular architectures.[13]

Wurtz and Wurtz-Fittig Coupling

The Wurtz reaction involves the reductive coupling of two alkyl halides using sodium metal to form a new C-C bond.[14][15] When a chlorobutylsilane is used, this results in the dimerization to form an octane-bridged bis-silane. The mechanism can involve either radical intermediates or the formation of an organosodium species followed by nucleophilic attack.[15][16]

The Wurtz-Fittig reaction is a variation that couples an alkyl halide with an aryl halide, providing a route to alkyl-aryl substituted silanes.[16][17] While synthetically useful, these reactions are often limited by low yields and the formation of side products from elimination and disproportionation reactions.[15] The reaction must be conducted in aprotic solvents like ether or THF to avoid reaction of the highly reactive sodium metal.[15]

Elimination Reactions (Dehydrochlorination)

In the presence of a strong, non-nucleophilic base, chlorobutylsilanes can undergo an E2 elimination reaction to form a butenylsilane.[18] This process, known as dehydrochlorination, competes directly with the SN2 pathway.

Factors Favoring Elimination:

-

Base Strength & Sterics: Strong, sterically hindered bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) are poor nucleophiles and preferentially abstract a proton from the β-carbon, favoring elimination over substitution.

-

Temperature: Higher reaction temperatures generally favor elimination over substitution.

-

Regioselectivity (Zaitsev's Rule): Elimination typically results in the most substituted (i.e., most stable) alkene.[19] For a 4-chlorobutylsilane, proton abstraction can occur from the carbon adjacent to the C-Cl bond, leading to the formation of a but-3-en-1-ylsilane.

dot

Caption: Major reactivity pathways for chlorobutyl organosilanes.

Conclusion

The chlorobutyl group in organosilanes is a robust and versatile functional handle that enables a wide range of chemical transformations. Its reactivity is dominated by three primary pathways: nucleophilic substitution (SN2), organometallic transformations, and base-induced elimination (E2). A thorough understanding of the mechanisms and the factors that control the competition between these pathways is essential for any scientist seeking to leverage these compounds in synthesis. By carefully selecting reagents, solvents, and reaction temperatures, researchers can selectively steer the reactivity of the chlorobutyl group to achieve desired molecular architectures, making it an indispensable tool in the development of advanced materials, complex molecules, and novel therapeutics.

References

-

Lau, J. C. Y. (1986). The mechanism of nucleophilic substitution at silicon. PhD thesis, The Open University. [Link]

-

Wikipedia. (n.d.). Electrophilic substitution of unsaturated silanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of aminosilanes starting with chlorosilanes and amines. Retrieved from [Link]

-

University of Evansville. (n.d.). The Grignard Reaction. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Wurtz Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

-

Bassindale, A. R. (n.d.). The Interactions of Silanes with Nucleophiles. Open Research Online. Retrieved from [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

-

Fischer, S., et al. (2022). 3-Center-3-Electron σ-Adduct Enables Silyl Radical Transfer below the Minimum Barrier for... PMC. [Link]

-

Kallmeier, C., et al. (2014). Nucleophilic substitution on silica surfaces: Comparison of the reactivity of α- Versus γ-chlorosubstituted silanes in the reaction with sodium azide. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

- Marciniec, B. (Ed.). (1992).

-

Wikipedia. (2021, December 20). Wurtz–Fittig reaction. Retrieved from [Link]

- Barness, Y., et al. (2002). Functionalized silanes for the preparation of siloxane-anchored monolayers. Langmuir.

- Timokhin, V. I., et al. (2018). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Structural Chemistry.

- Gonzalez, L., & Sim, J. (2017). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction.

-

ChemTalk. (2024, September 3). Wurtz Reaction. Retrieved from [Link]

-

MOC, M. O. C. (2012, June 20). Nucleophilic Substitution Reactions (2) [Video]. YouTube. [Link]

-

Gelest Technical Library. (n.d.). Chloroalkyl-Functional Silicones. Retrieved from [Link]

-

SiSiB SILANES. (n.d.). ORGANOSILANE APPLICATIONS IN DIFFERENT INDUSTRIES. Retrieved from [Link]

-

Quimicaorganica.org. (n.d.). Wurtz (Coupling). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the functionalized siloxanes. Retrieved from [Link]

-

Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076. [Link]

- Ponnan, S. (2022). Chemistry and Applications of Organosilanes – An Overview. ECS Transactions.

- Larsson, A. (1951). REACTIONS OF OHLOROSILANES WITH AMINES. Open Research Oklahoma.

- Witucki, G. L. (n.d.).

- Le, P. V., et al. (2023).

-

Pearson+. (2024, April 28). Which of these reactions are likely to produce both elimination a.... Retrieved from [Link]

- Google Patents. (n.d.). US7208617B2 - Hydrolysis of chlorosilanes.

-

Tamralipta Mahavidyalaya. (n.d.). Elimination Reactions. Retrieved from [Link]

- Cui, L., et al. (2023).

-

Ashenhurst, J. (2012, August 31). Elimination Reactions (2): The Zaitsev Rule. Master Organic Chemistry. [Link]

- Nikonov, G. I. (2018).

-

Maricopa Open Digital Press. (n.d.). Elimination Reactions – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Silane synthesis by hydrosilylation or electrophilic silylation. Retrieved from [Link]

- Piers, W. E., et al. (2015).

-

Chemistry LibreTexts. (2021, March 5). 8: Nucleophilic Substitution and Elimination Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

- Kolehmainen, E., et al. (2013). Hydrolysis of Fluorosilanes: A Theoretical Study.

- Iqbal, N., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. MDPI.

-

ResearchGate. (n.d.). Organosilicon Compounds and Organosilanes. Retrieved from [Link]

- Jessop, P. G., et al. (2016). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. PMC.

-

ZM Silane Limited. (2024, July 24). Organosilane Compounds. Retrieved from [Link]

-

Ganpati Exim. (n.d.). Chlorobutyl Rubber. Retrieved from [Link]

-

PubMed. (n.d.). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. zmsilane.com [zmsilane.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [openresearch.okstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

- 10. 格氏试剂 [sigmaaldrich.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Grignard Reaction [organic-chemistry.org]

- 14. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 15. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 16. lscollege.ac.in [lscollege.ac.in]

- 17. Wurtz (Coupling) [quimicaorganica.org]

- 18. Elimination Reactions – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Role of the Phenylsilyl Group in Reaction Mechanisms

This guide provides a comprehensive exploration of the multifaceted role of the phenylsilyl group in organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this functional group to control reaction outcomes, enhance selectivity, and enable novel transformations. We will delve into the fundamental electronic and steric characteristics of the phenylsilyl moiety and examine how these properties are harnessed in a variety of reaction mechanisms, from protecting group strategies to directing effects in complex catalytic cycles.

Fundamental Properties of the Phenylsilyl Group: A Duality of Effects

The utility of the phenylsilyl group in reaction mechanisms stems from a unique combination of electronic and steric properties that can be finely tuned by modifying the substituents on the silicon atom.

Electronic Effects

The silicon atom is less electronegative than carbon, leading to a polarization of the Si-C bond with a partial positive charge on silicon and a partial negative charge on the carbon atom. However, the overall electronic influence of a phenylsilyl group is a nuanced interplay of inductive and resonance effects.

-

Inductive Effect (-I): The silicon atom is more electropositive than carbon, resulting in an electron-withdrawing inductive effect. This effect can influence the acidity of nearby protons and the reactivity of adjacent functional groups.

-

Resonance Effect (+M/-M): The interaction between the silicon d-orbitals and the phenyl ring's π-system is complex. While silicon can donate electron density to the ring through σ-π conjugation, the phenyl group can also withdraw electron density. The net effect is often context-dependent, influencing the electron density at the ortho, meta, and para positions of the phenyl ring.[1][2] This duality is critical in directing the regioselectivity of electrophilic aromatic substitution reactions.[3][4]

Steric Effects

The steric bulk of the phenylsilyl group is a powerful tool for controlling stereoselectivity and regioselectivity. The size of the group can be systematically increased by replacing methyl groups with additional phenyl or other bulky alkyl groups (e.g., trimethylsilyl (TMS) < tert-butyldimethylsilyl (TBDMS) < triisopropylsilyl (TIPS) < tert-butyldiphenylsilyl (TBDPS)).[5][6] This steric hindrance can:

-

Direct incoming reagents to the less hindered face of a molecule.[7]

-

Prevent unwanted side reactions by physically blocking reactive sites.

-

Influence the conformational preferences of molecules, thereby affecting reactivity.[8]

The Phenylsilyl Group as a Versatile Protecting Group

One of the most widespread applications of phenylsilyl groups is in the protection of hydroxyl, amino, and other protic functional groups.[8][9][10] The choice of a specific silyl ether is dictated by the required stability under various reaction conditions.[5][11]

Tuning Stability for Orthogonal Synthesis

The stability of silyl ethers towards acidic and basic hydrolysis is highly dependent on the steric bulk around the silicon atom. This allows for the development of orthogonal protecting group strategies, where one silyl group can be selectively removed in the presence of another.[10]

| Silyl Group | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| Trimethylsilyl (TMS) | 600,000 | ~1 |

| Triethylsilyl (TES) | 400 | ~10 |

| tert-Butyldimethylsilyl (TBDMS) | 1 | ~20-50 |

| Triisopropylsilyl (TIPS) | 0.7 | >100 |

| tert-Butyldiphenylsilyl (TBDPS) | 0.01 | ~100 |

Table 1: Relative rates of cleavage for common silyl ethers. This data is crucial for designing selective deprotection steps in multi-step syntheses.

Experimental Protocol: Selective Protection of a Primary Alcohol

This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol using the sterically demanding tert-butyldiphenylsilyl chloride (TBDPSCl).

Step-by-Step Methodology:

-

Dissolve the diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Add imidazole (1.5 eq) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of TBDPSCl (1.1 eq) in anhydrous DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired mono-protected diol.

Directing Effects in Electrophilic Aromatic Substitution

The phenylsilyl group can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming electrophiles on the phenyl ring. The outcome is a delicate balance between electronic and steric effects.[12][13] Silyl-protected phenols, for instance, can be selectively functionalized at the meta or para positions depending on the choice of ligand in palladium-catalyzed olefinations.[14]

Caption: Directing effects of the phenylsilyl group in electrophilic aromatic substitution.

Role in Catalysis and Cross-Coupling Reactions

Phenylsilyl groups play a significant role in modern catalysis, both as part of ligands and as reactive partners in cross-coupling reactions.[15][16][17]

Ligand Design

The steric and electronic properties of phenylsilyl groups can be exploited in ligand design to modulate the reactivity and selectivity of transition metal catalysts.[16] For example, bulky silyl groups on phosphine ligands can create a specific coordination environment around the metal center, influencing the outcome of catalytic transformations.[18]

Cross-Coupling Reactions

Organosilicon compounds, including those with phenylsilyl groups, are valuable partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama and Suzuki-Miyaura couplings.[19][20][21] These reactions offer a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the silicon reagent is often enhanced by the use of an activator, such as a fluoride source or a base.[19]

Experimental Protocol: Hiyama Cross-Coupling

This protocol details a typical Hiyama cross-coupling reaction between an aryl halide and a phenylsilyl reagent.

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), the phenylsilyl reagent (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.5 eq), as a 1 M solution in THF.

-

Add anhydrous tetrahydrofuran (THF) as the solvent.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Caption: Catalytic cycle of a Hiyama cross-coupling reaction.

Stabilization of Reactive Intermediates

The phenylsilyl group can stabilize adjacent reactive intermediates, such as carbocations, carbanions, and radicals, through hyperconjugation and delocalization effects.

Stabilization of β-Carbocations (The β-Silicon Effect)

A silyl group positioned β to a developing positive charge can significantly stabilize the carbocation through hyperconjugation between the C-Si σ bond and the empty p-orbital of the carbocation. This "β-silicon effect" can influence the regioselectivity of elimination reactions and the stereochemical outcome of nucleophilic substitutions.

Stabilization of α-Carbanions

The silicon atom can stabilize an adjacent carbanion through a combination of inductive effects and d-orbital participation. While the extent of d-orbital involvement is a subject of debate, the polarization of the C-Si bond and the ability of the phenyl rings to delocalize the negative charge contribute to the stability of α-silyl carbanions.[22]

Role in Radical Reactions and Photoredox Catalysis

The phenylsilyl group can also influence the stability and reactivity of radicals.[23] In the realm of photoredox catalysis, silyl groups can participate in single-electron transfer processes, enabling novel radical-polar crossover reactions.[24][25][26][27] For example, the photoredox-mediated generation of radicals from silyl-containing precursors allows for their addition to Michael acceptors in Giese-type reactions.[25]

Conclusion

The phenylsilyl group is a remarkably versatile tool in the arsenal of the synthetic organic chemist. Its tunable steric and electronic properties allow for precise control over a wide range of chemical transformations. From its foundational role as a protecting group to its more nuanced applications in directing reaction selectivity and enabling novel catalytic cycles, a deep understanding of the behavior of the phenylsilyl group is essential for the design and execution of efficient and elegant synthetic strategies in modern drug discovery and materials science.

References

- The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. (2024). MDPI.

- Protecting groups in organic synthesis + H2O. Willingdon College, Sangli.

- Silyl Anions in Organic Synthesis. University of California, Irvine.

- A Review of Organosilanes in Organic Chemistry. Thermo Fisher Scientific.

- Phenylsilane. Organic Chemistry Portal.

- The dioxasilepanyl group as a versatile organometallic unit: studies on stability, reactivity, and utility.

- Protecting Agents. TCI Chemicals.

- Application of the stabilization effect of a silyl group in radical-polar crossover reactions enabled by photoredox-neutral catalysis. Organic Chemistry Frontiers (RSC Publishing).

- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Protection and deprotection. Willingdon College, Sangli.

- Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines.

- Ligand-Controlled Nondirected meta- or para-C−H Olefination of Silyl-Protected Phenols. American Chemical Society.

- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.

- Barton, T., Reactive Intermediates in Organosilicon Chemistry, in "Silicon Compounds. Gelest.

- Alcohol Protecting Groups. Organic Chemistry Tutor.

- A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis. Benchchem.

- Directing Effects. ChemTalk.

- Photoredox c

- Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances.

- Silyl Esters as Reactive Intermedi

- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.

- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.

- Silyl-protective groups influencing the reactivity and selectivity in glycosylations.

- Electrophilic arom

- Synthesis, Structural Characterization and Reactivity Towards Phenol of a Bis(silyl) Platinum(II) Complex.

- Cross-Coupling Reactions Guide. MilliporeSigma.

- The Interplay of Electronic and Steric Effects on the Phenol Ring: A Technical Guide for Researchers. Benchchem.

- Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.

- Directing Groups in SE Ar. University of Calgary.

- Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. RSC Publishing.

- Steric Effects of Silyl Groups.

- Ligand Template Strategies for Catalyst Encapsul

- Directing Effects. Save My Exams.

- Silyl-mediated photoredox-catalyzed Giese reaction: addition of non-activated alkyl bromides. Chemical Science (RSC Publishing).

- Cross-coupling reaction. Wikipedia.

- Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions.

- Facile synthesis of chiral phenylselenides as novel antioxidants and cytotoxic agents.

- Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development.

- Generation of Alkoxyl Radicals by Photoredox Catalysis Enables Selective C(sp3)¢H Functionalization under Mild.

- Key Concepts in Ligand Design: Reactivity and Catalysis.

- Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Macmillan Group - Princeton University.

- Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease.

- Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min!. YouTube.

- Ligand Design in C

- The Combination of Solid-State Chemistry and Medicinal Chemistry as the Basis for the Synthesis of Theranostics Pl

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. savemyexams.com [savemyexams.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. mazams.weebly.com [mazams.weebly.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Directing Effects | ChemTalk [chemistrytalk.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Ligand-Controlled Nondirected meta- or para-C−H Olefination of Silyl-Protected Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ligand Template Strategies for Catalyst Encapsulation [dare.uva.nl]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. jmcct.com [jmcct.com]

- 21. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 22. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 23. Application of the stabilization effect of a silyl group in radical-polar crossover reactions enabled by photoredox-neutral catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 24. ethz.ch [ethz.ch]

- 25. Silyl-mediated photoredox-catalyzed Giese reaction: addition of non-activated alkyl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 26. Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. macmillan.princeton.edu [macmillan.princeton.edu]

Methodological & Application

Topic: Dimethyl-(4-chlorobutyl)-phenylsilane as a Precursor for Silyl-Containing Polymers

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dimethyl-(4-chlorobutyl)-phenylsilane is a versatile organosilicon compound that serves as a key precursor for the synthesis of advanced silyl-containing polymers, specifically poly(silacyclopentane)s. This document provides a comprehensive guide to the synthesis, polymerization, and characterization of polymers derived from this precursor. The primary pathway involves an intramolecular cyclization to form the strained 1,1-dimethyl-1-phenyl-1-silacyclopentane monomer, followed by a living anionic ring-opening polymerization (ROP). This method allows for precise control over polymer molecular weight and distribution, yielding well-defined materials with high thermal stability. Detailed experimental protocols, mechanistic insights, characterization data, and potential applications are presented to enable researchers to effectively utilize this chemistry for the development of novel materials.

Introduction: The Strategic Role of Silyl-Containing Polymers

Silyl-containing polymers, a class of hybrid materials combining an inorganic silicon-based backbone with organic side chains, offer a unique constellation of properties including high thermal stability, hydrophobicity, low glass transition temperatures, and excellent durability.[1][2] These characteristics make them highly desirable for a wide range of advanced applications, from high-performance adhesives and sealants to coatings and biomedical devices.[3][4][5][6]

Silyl-modified polymers (SMPs) are often synthesized through the functionalization of a polymer backbone with reactive silyl groups.[4][7] An alternative and powerful approach is the ring-opening polymerization (ROP) of strained silacycles, which provides exceptional control over the polymer architecture.[8][9] Dimethyl-(4-chlorobutyl)-phenylsilane is a strategic precursor precisely for this reason. The 4-chlorobutyl group is ideally positioned to undergo an intramolecular cyclization to form a strained five-membered silacyclopentane ring. This monomer can then be polymerized via anionic ROP to produce high molecular weight polysilacarbosilanes, a subclass of silyl polymers with a repeating silicon-carbon backbone. This guide details the complete workflow, from precursor to polymer, providing the scientific rationale behind each step.

Experimental Workflow Overview

The conversion of Dimethyl-(4-chlorobutyl)-phenylsilane into a well-defined polymer follows a two-stage process. This strategy ensures the creation of a high-purity monomer essential for achieving controlled polymerization.

Caption: Overall workflow from precursor to final polymer characterization.

Synthesis and Polymerization Protocols

Protocol 1: Synthesis of Dimethyl-(4-chlorobutyl)-phenylsilane

Rationale: The precursor is synthesized via a standard Grignard reaction. 1-bromo-4-chlorobutane is used to form the Grignard reagent, where the more reactive C-Br bond reacts preferentially, leaving the C-Cl bond intact for the subsequent cyclization step. This reagent then attacks dichlorodimethylsilane, displacing one chloride to form an intermediate, which is subsequently reacted with a phenyl Grignard reagent. An alternative is direct reaction of the butyl Grignard with chlorodimethylphenylsilane.[10] Strict anhydrous conditions are critical to prevent quenching of the Grignard reagent.

Materials:

| Reagent/Material | Grade | Supplier |

|---|---|---|

| Magnesium turnings | 99.8% | Sigma-Aldrich |

| 1-Bromo-4-chlorobutane | 98% | Sigma-Aldrich |

| Chlorodimethylphenylsilane | 97% | Sigma-Aldrich |

| Anhydrous Diethyl Ether | ≥99.7% | Sigma-Aldrich |

| Iodine | ACS Reagent | Fisher Scientific |

| Saturated NH₄Cl (aq) | Lab Prepared |

| Anhydrous MgSO₄ | | Fisher Scientific |

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Grignard Initiation: Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask. Add a small portion of anhydrous diethyl ether.

-

Grignard Formation: Dissolve 1-bromo-4-chlorobutane (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of this solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

Reaction with Silane: After the Grignard formation is complete, cool the flask to 0 °C in an ice bath. Add chlorodimethylphenylsilane (1.1 eq.), dissolved in anhydrous diethyl ether, dropwise from the dropping funnel.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir overnight under nitrogen.

-

Workup: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield Dimethyl-(4-chlorobutyl)-phenylsilane as a clear liquid.

Protocol 2: Anionic Ring-Opening Polymerization (ROP)

Rationale: This stage first involves the in-situ formation of the strained monomer, 1,1-dimethyl-1-phenyl-1-silacyclopentane, via an intramolecular Wurtz-type coupling using magnesium. The resulting strained ring is then susceptible to nucleophilic attack by an organolithium initiator like n-butyllithium (n-BuLi). This initiates a living anionic polymerization, where the reaction proceeds without termination until intentionally quenched, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersity.[8][11][12] The mechanism is analogous to the well-studied ROP of silacyclobutanes.[9]

Caption: Key steps in the polymerization process.

Materials:

| Reagent/Material | Grade | Supplier |

|---|---|---|

| Dimethyl-(4-chlorobutyl)-phenylsilane | As synthesized | N/A |

| Magnesium turnings | 99.8% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich |

| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Sigma-Aldrich |

| Anhydrous Methanol | 99.8% | Sigma-Aldrich |

Procedure:

-

Monomer Synthesis (In-Situ): In a flame-dried, nitrogen-purged Schlenk flask, add magnesium turnings (1.5 eq.) and anhydrous THF. Add a solution of Dimethyl-(4-chlorobutyl)-phenylsilane (1.0 eq.) in anhydrous THF dropwise. The reaction is exothermic; maintain the temperature below 40 °C. Stir until the reaction is complete (typically monitored by GC-MS for the disappearance of the precursor). The resulting solution contains the monomer, 1,1-dimethyl-1-phenyl-1-silacyclopentane.

-

Polymerization Setup: In a separate, rigorously dried Schlenk flask under nitrogen, add fresh anhydrous THF. Cool the solvent to -60 °C using a dry ice/acetone bath.[8]

-

Initiation: Transfer the desired amount of the monomer solution from step 1 via cannula into the cold THF. Calculate the amount of n-BuLi initiator needed based on the target molecular weight (Mₙ = [Monomer (g)] / [Initiator (mol)]). Add the calculated volume of n-BuLi solution dropwise via syringe.

-

Propagation: Allow the reaction to stir at -60 °C for 1-2 hours. The living nature of the polymerization means reaction time can be adjusted to ensure full conversion.

-

Termination: Quench the polymerization by adding a small amount of anhydrous methanol. The disappearance of the characteristic color of the living anionic chain end indicates completion.

-

Isolation: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

-

Purification: Collect the white, solid polymer by filtration. Redissolve the polymer in a minimal amount of THF and re-precipitate into methanol to remove any remaining monomer or initiator residues.

-

Drying: Dry the final polymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization of the Polymer

Thorough characterization is essential to validate the success of the polymerization and to understand the material's properties.

Techniques:

-

Gel Permeation Chromatography (GPC/SEC): This is the primary technique to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). For a successful living polymerization, a narrow PDI (typically < 1.2) is expected.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR confirms the polymer structure by showing characteristic peaks for the phenyl, methyl, and butyl protons in the polymer backbone. The absence of monomer peaks confirms purification.

-

¹³C NMR provides further structural verification of the carbon backbone.

-

²⁹Si NMR is highly valuable for confirming the silicon environment in the polymer chain.

-

-

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by identifying the decomposition temperature (Tₐ). Polysilacarbosilanes are known for their high thermal stability.[2]

-

Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (T₉), which is a critical parameter for understanding the material's mechanical properties and operating temperature range.

-

Expected Polymer Properties:

| Property | Typical Value Range | Significance |

| Molecular Weight (Mₙ) | 5,000 - 100,000 g/mol | Controlled by monomer-to-initiator ratio. |

| Polydispersity Index (PDI) | 1.05 - 1.20 | A low value indicates a controlled, living polymerization.[2] |

| Glass Transition Temp (T₉) | -50 to -20 °C | Indicates high flexibility at low temperatures.[1] |

| Decomposition Temp (Tₐ) | > 300 °C (in N₂) | Demonstrates high thermal stability.[2] |

Applications and Future Directions

The resulting poly(1,1-dimethyl-1-phenyl-1-silapentane) is a versatile material with properties that make it a strong candidate for several advanced applications:

-

Adhesives and Sealants: The polymer's flexibility, durability, and broad substrate adhesion make it an excellent base for high-performance, isocyanate-free adhesive and sealant formulations.[3][5][13][14]

-

Elastomers: The low glass transition temperature ensures the material remains flexible and elastomeric even in cold environments, suitable for applications in the automotive and aerospace industries.[4][5]

-

Coatings: Its hydrophobic nature and UV resistance can be leveraged for protective coatings on a variety of surfaces, including metals and plastics.[4]

-

Gas Separation Membranes: The predictable structure and ability to form well-defined block copolymers (by sequential monomer addition in the living polymerization) open possibilities for creating membranes with tailored gas permeability.[8]

Safety Precautions

-

Reagents: Organolithium reagents like n-BuLi are highly pyrophoric and react violently with water. All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon) using proper Schlenk line or glovebox techniques.

-

Solvents: Anhydrous solvents like THF and diethyl ether are flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when handling these chemicals.

References

- Ataman Kimya. (n.d.). POLYSILOXANE.

- Chen, Y., et al. (2012). Characterization of polysiloxanes with different functional groups by time-of-flight secondary ion mass spectrometry.

- CAPLINQ. (2024, October 22). Silyl Modified Polymers as Next-Generation Adhesives and Sealants.

- Mark, J. E. (n.d.). CHAPTER 4 Some Characterization Techniques Useful for Polysiloxanes. Oxford Academic.

- OnlyTRAININGS. (n.d.). Silyl modified polymers (SMP); Chemistry, functionalities, application areas, and formulation techniques.

- Richards, R. D. C., Hollingshurst, J., & Semlyen, J. A. (1993). Cyclic polysiloxanes: 5.

- AdhesivePlatform. (n.d.). Silyl modified polymer adhesive and sealant systems.

- Schaefer, D., et al. (2013). Immobilization of Poly(1,1-dimethysilacyclobutane)

- Wikipedia. (n.d.). Silacyclobutane.

- Weber, W. P., et al. (n.d.). Silacyclobutanes: Head‐to‐Head Dimerization Versus Anionic Polymerization — α‐Silyl Substituted Carbanions as Reactive Intermediates.

- Bilibin, A. Y., et al. (n.d.). Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups. PMC.

- Matsumoto, K., et al. (n.d.).

- ACS Publications. (n.d.). Living Anionic Ring-Opening Polymerization of 1,1-Dimethylsilacyclobutane. Macromolecules.

- RSC Publishing. (n.d.). Advances in the synthesis of silyl-modified polymers (SMPs).

- Bostik US. (n.d.). Silyl Modified Polymer (SMP) | Our Technologies.

- Sigma-Aldrich. (n.d.).

- Sci-Hub. (n.d.). Polymerization of Monomers Containing Functional Silyl Groups. 13. Anionic Polymerization of 2-[(N,N-Dialkylamino)

- Wikipedia. (n.d.). Silyl modified polymers.

- Lin, S., et al. (n.d.).

- Ross, C. (2015, July 1). Silane and Catalyst Effects on Silylated Polymer Elastomers. Adhesives & Sealants Industry.

- ChemicalBook. (n.d.). DIMETHYLSILANE synthesis.

- Lettan II, R. B., Milgram, B. C., & Scheidt, K. A. (2007). SYNTHESIS OF ACYLSILANES FROM MORPHOLINE AMIDES. SYNTHESIS OF 1-(DIMETHYL(PHENYL)SILYL)PROPAN-1-ONE. Organic Syntheses, 84, 22.

- Organic Chemistry Portal. (n.d.). Phenylsilane.

- Google Patents. (n.d.).

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.caplinq.com [blog.caplinq.com]

- 4. onlytrainings.com [onlytrainings.com]

- 5. Silyl modified polymer adhesive and sealant systems - About Adhesives - Adhesives - adhesivesandoatings.com [adhesivesandcoatings.com]

- 6. bostik.com [bostik.com]

- 7. Advances in the synthesis of silyl-modified polymers (SMPs) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Silacyclobutane - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scilit.com [scilit.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Silyl modified polymers - Wikipedia [en.wikipedia.org]

- 14. adhesivesmag.com [adhesivesmag.com]

Step-by-step guide to using Dimethyl-(4-chlorobutyl)-phenylsilane as a protecting group

An In-Depth Guide to the Application of Dimethyl-(4-chlorobutyl)-phenylsilane as a Bifunctional Protecting Group

Strategic Considerations: Why Choose Dimethyl-(4-chlorobutyl)-phenylsilane?

In the intricate field of multi-step organic synthesis, the selection of a protecting group is a critical decision that can define the success of a synthetic route. While numerous silyl ethers are available for the protection of hydroxyl groups, Dimethyl-(4-chlorobutyl)-phenylsilane offers a unique combination of features that make it a strategic choice for specialized applications.[1][2]

This reagent forms a silyl ether that masks the reactivity of an alcohol, providing stability under various conditions.[3] The presence of both methyl and a phenyl group on the silicon atom provides a moderate steric profile and a specific electronic environment, influencing its stability relative to other common silyl ethers. However, its defining characteristic is the 4-chlorobutyl chain. This functional handle transforms the reagent from a simple protecting group into a bifunctional linker, allowing for post-protection modification or immobilization.

Advantages:

-

Orthogonal Reactivity: The silyl ether protects the alcohol, while the alkyl chloride moiety is available for subsequent nucleophilic substitution reactions.

-

Tunable Stability: The dimethylphenylsilyl group offers a stability profile that is distinct from more common trialkylsilyl ethers, potentially allowing for selective deprotection.[4][5]

-

Linker Capability: The chlorobutyl chain is ideal for tethering the protected molecule to solid supports, surfaces, or other molecules, which is invaluable in materials science and the development of targeted drug delivery systems.[6]

Physicochemical Properties and Comparative Analysis

The reactivity and stability of a silyl ether are primarily governed by the steric and electronic nature of the substituents on the silicon atom.[7] Larger, bulkier groups hinder the approach of nucleophiles or protons, increasing the stability of the protecting group.[4]

While specific kinetic data for Dimethyl-(4-chlorobutyl)-phenylsilane is not extensively published, its properties can be inferred by comparing its structure to well-characterized silyl ethers. The phenyl group is less sterically demanding than a tert-butyl group but is more so than a methyl or ethyl group. The flexible 4-chlorobutyl chain contributes minimally to the steric hindrance directly at the silicon center.

Table 1: Comparative Properties of Common Silyl Protecting Groups

| Silyl Group | Abbreviation | Relative Steric Hindrance | Relative Stability to Acid[5] | Relative Stability to Base[5] | Key Features |

| Trimethylsilyl | TMS | Low | 1 | 1 | Very labile; easily cleaved during workup. |

| Triethylsilyl | TES | Moderate | 64 | 10-100 | More stable than TMS; useful for robust applications. |

| tert-Butyldimethylsilyl | TBDMS/TBS | High | 20,000 | ~20,000 | Very common; high stability; cleaved by fluoride. |

| Triisopropylsilyl | TIPS | Very High | 700,000 | 100,000 | Extremely stable; used for protecting hindered alcohols. |

| tert-Butyldiphenylsilyl | TBDPS | Very High | 5,000,000 | ~20,000 | Very high acid stability; cleaved by fluoride. |

| Dimethyl-phenylsilyl | DMPS | Moderate | (Intermediate) | (Intermediate) | Phenyl group provides unique electronic properties. |

| Dimethyl-(4-chlorobutyl)-phenylsilyl | - | Moderate | (Intermediate) | (Intermediate) | Bifunctional; allows for post-protection chemistry. |

Note: Stability values for DMPS and Dimethyl-(4-chlorobutyl)-phenylsilyl are estimated based on structural analogy.

Mechanism of Action

The protection and deprotection reactions proceed via well-established mechanisms involving nucleophilic substitution at the silicon center.[8][9]

Protection Mechanism

The formation of the silyl ether is an Sₙ2-like reaction. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom of the chlorosilane.[10] The reaction is typically facilitated by a mild base, such as imidazole or triethylamine, which deprotonates the alcohol to increase its nucleophilicity and neutralizes the HCl byproduct.[1] Using imidazole is particularly effective as it can form a highly reactive silylimidazolium intermediate.[5][11]

Deprotection Mechanisms

Cleavage of the silyl ether can be achieved under either acidic or fluoride-mediated conditions.

-

Acid-Catalyzed Deprotection: This pathway begins with the protonation of the ether oxygen, making the alcohol a better leaving group. A nucleophile (often water or another solvent molecule) then attacks the silicon atom, leading to the cleavage of the Si-O bond.[12] Less sterically hindered silyl ethers are cleaved more rapidly under acidic conditions.[13]

-

Fluoride-Mediated Deprotection: This is the most common and often mildest method for silyl ether cleavage. The fluoride ion (e.g., from tetrabutylammonium fluoride, TBAF) is a strong nucleophile for silicon.[14] It attacks the silicon atom to form a stable pentacoordinate intermediate, which then fragments to release the alkoxide. The high strength of the resulting Si-F bond (significantly stronger than the Si-O bond) is the thermodynamic driving force for this reaction.[2][15]

Experimental Protocols

The following protocols are generalized procedures based on established methods for silyl ether synthesis and cleavage.[5][16] Optimization may be required depending on the specific substrate.

Protocol 1: Protection of a Primary Alcohol

Materials:

-

Alcohol substrate (1.0 equiv)

-

Dimethyl-(4-chlorobutyl)-phenylsilane (1.1 - 1.5 equiv)

-

Imidazole (2.0 - 2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add Dimethyl-(4-chlorobutyl)-phenylsilane (1.2 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction: Use Thin Layer Chromatography (TLC) or GC-MS to track the consumption of the starting material.

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with water (3x) to remove DMF.

-

Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Note: Imidazole is used in excess to act as both a base and a nucleophilic catalyst.[5] The reaction is started at 0 °C to control any potential exotherm. Washing with water and brine removes water-soluble components, and the NH₄Cl wash neutralizes any remaining base.[5]

Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF)

Materials:

-

Silyl ether substrate (1.0 equiv)

-

TBAF solution (1.0 M in THF, 1.2 - 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the silyl ether (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Add the TBAF solution (1.2 equiv) dropwise at room temperature.

-

Stir the solution for 1-12 hours.

-

Monitor the reaction: Track the disappearance of the starting material by TLC. Deprotection with TBAF can sometimes generate basic byproducts, which may affect base-sensitive functional groups.[9]

-

Once the reaction is complete, quench by adding deionized water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude alcohol by flash column chromatography.

Causality Note: TBAF is a highly effective reagent due to the strong affinity of fluoride for silicon.[17] The reaction is typically run in THF as it is a good solvent for both the substrate and the TBAF reagent.

Protocol 3: Acid-Catalyzed Deprotection

Materials:

-

Silyl ether substrate (1.0 equiv)

-

Acetic acid (AcOH) or Hydrochloric acid (HCl)

-

Solvent system (e.g., THF/H₂O 3:1, or Methanol)

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the silyl ether in the chosen solvent system (e.g., THF/H₂O).

-

Add the acid catalyst (e.g., for a robust substrate, 1M HCl; for a more sensitive one, use acetic acid).

-

Stir the reaction at room temperature, monitoring progress by TLC. Reaction times can vary from 30 minutes to 24 hours depending on the substrate's stability.[18]

-

Upon completion, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the crude alcohol, which can be purified by chromatography.

Causality Note: The rate of acid-catalyzed cleavage is highly dependent on steric hindrance around the silicon-oxygen bond.[19] This method is often chosen when fluoride-sensitive groups are present in the molecule.

The Chlorobutyl Group: A Gateway to Further Functionalization

The true utility of Dimethyl-(4-chlorobutyl)-phenylsilane lies in its bifunctional nature. After protecting the hydroxyl group, the terminal chloride on the butyl chain serves as an electrophilic site for various nucleophilic substitution reactions.

This dual functionality allows for synthetic strategies such as:

-

Click Chemistry: Conversion of the chloride to an azide (using NaN₃) provides a handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.

-

Bioconjugation: Reaction with thiol-containing biomolecules (e.g., cysteine residues in proteins) to form stable thioether linkages.

-

Solid-Phase Synthesis: Attachment to a nucleophilic resin allows the protected substrate to be used in solid-phase synthesis, simplifying purification by allowing for filtration-based workups.

References

-

Vertex AI Search Result[8]

- Benchchem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. [Online].

- Benchchem. (2025). Application Notes and Protocols: Acid-Catalyzed Deprotection of Benzyldimethylsilyl Ethers. [Online].

- Benchchem. (2025). Navigating the Stability Landscape of Silyl Ethers: A Comparative Guide for Researchers. [Online].

- Fiveable. (2025). Protection of Alcohols. [Online].

- Fiveable. (2025). Fluoride-Mediated Deprotection Definition. [Online].

- Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Online].

- Request PDF. (2025). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. [Online].

- Wikipedia. Silyl ether. [Online].

- Chemistry Steps. (2021). Protecting Groups For Alcohols. [Online].

- Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. [Online].

- ECHEMI. (2012). By what mechanism do acids deprotect primary silyl ethers?. [Online].

- Organic Chemistry Portal. (2014). tert-Butyldimethylsilyl Ethers. [Online].

- Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Online].

- Gelest Technical Library. Deprotection of Silyl Ethers. [Online].

- Total Synthesis. (2024). TBS Protecting Group: TBS Protection & Deprotection. [Online].

- Benchchem. (2025). The Core Mechanism of Silyl Ether Formation: An In-depth Technical Guide. [Online].

- Chem-Station Int. Ed. (2014). Silyl Protective Groups. [Online].

- Chem-Impex. Chloro(dimethyl)phenylsilane. [Online].

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgosolver.com [orgosolver.com]

- 9. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. fiveable.me [fiveable.me]

- 15. total-synthesis.com [total-synthesis.com]

- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 17. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. echemi.com [echemi.com]

Application Notes & Protocols: Dimethyl-(4-chlorobutyl)-phenylsilane in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: A Bifunctional Reagent for Sequential C-C Bond Formation and Cyclization

In the landscape of palladium-catalyzed cross-coupling reactions, organosilanes have carved out a significant niche owing to their stability, low toxicity, and the operational simplicity of the Hiyama and Hiyama-Denmark coupling protocols.[1] This guide focuses on a specialized organosilane, dimethyl-(4-chlorobutyl)-phenylsilane, a bifunctional reagent designed not only for efficient carbon-carbon bond formation but also for subsequent, post-coupling transformations.